molecular formula C12H28N2O2 B13748033 1,14-Diamino-5,10-dioxatetradecane CAS No. 27417-83-0

1,14-Diamino-5,10-dioxatetradecane

Cat. No.: B13748033
CAS No.: 27417-83-0
M. Wt: 232.36 g/mol
InChI Key: ZJGRZPCOLBDFIZ-UHFFFAOYSA-N
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Description

1,14-Diamino-5,10-dioxatetradecane is a chemical compound with a unique structure that includes two amino groups and two ether linkages within a fourteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,14-Diamino-5,10-dioxatetradecane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into different binding sites and interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

    1,1′-Diamino-5,5′-azotetrazole: A nitrogen-rich compound with similar amino functionalities.

    3,5-Diamino-1,2,4-thiadiazole: Another compound with amino groups and a heterocyclic structure.

    5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole): A compound with both amino and nitro groups.

Uniqueness

1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with ether linkages, which provides flexibility and allows for diverse interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

27417-83-0

Molecular Formula

C12H28N2O2

Molecular Weight

232.36 g/mol

IUPAC Name

4-[4-(4-aminobutoxy)butoxy]butan-1-amine

InChI

InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2

InChI Key

ZJGRZPCOLBDFIZ-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCCOCCCCN)CN

Related CAS

27417-83-0

Origin of Product

United States

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